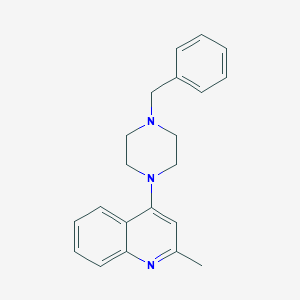
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. Its unique structure, which includes a quinoline core and a benzylpiperazine moiety, contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with 4-benzylpiperazine. One common method involves the use of reductive amination, where 2-methylquinoline is reacted with 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, with considerations for solvent recovery and waste management. Advanced techniques such as continuous flow synthesis could also be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups to the quinoline ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-methylquinoline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonergic system, by acting as a receptor antagonist or agonist. This modulation can influence various physiological processes, including mood regulation and cognitive function . The exact pathways and molecular targets are still under investigation, but its effects on serotonin levels in the brain have been well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Evaluated as potential Zika virus inhibitors.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline stands out due to its specific combination of a quinoline core and a benzylpiperazine moiety, which imparts unique pharmacological properties. Its ability to modulate the serotonergic system makes it a promising candidate for the treatment of neurological and psychiatric disorders, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C21H23N3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-2-methylquinoline |
InChI |
InChI=1S/C21H23N3/c1-17-15-21(19-9-5-6-10-20(19)22-17)24-13-11-23(12-14-24)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 |
Clé InChI |
KSCYECQKWQOXIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



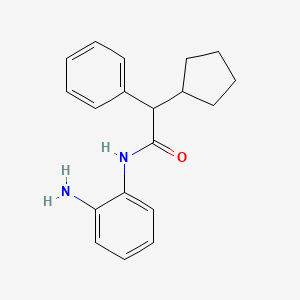
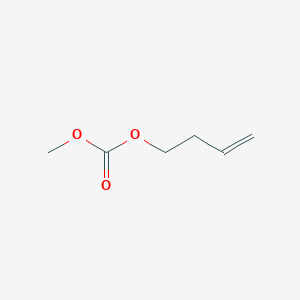
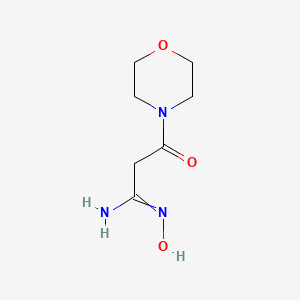
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
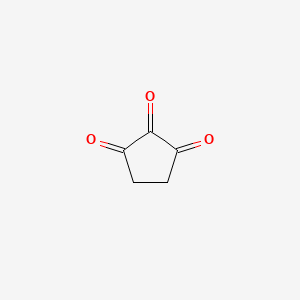
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)
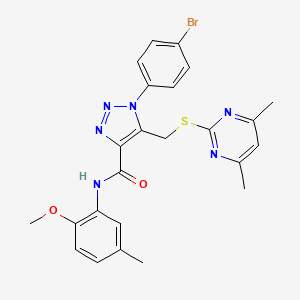
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)


